molecular formula C20H24BrN3O4S B468423 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 816460-78-3

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B468423
CAS RN: 816460-78-3
M. Wt: 482.4g/mol
InChI Key: SUQSRWFPJYQFOC-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation of Pharmaceuticals

2-(4-Bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, due to its complex chemical structure, may be relevant in studies focused on the environmental degradation of pharmaceuticals. Advanced oxidation processes (AOPs) are used to treat water contaminants, including various pharmaceutical compounds. Research on acetaminophen, a common pharmaceutical, illustrates AOPs' effectiveness in breaking down complex organic molecules, potentially including compounds with similar structures to our subject molecule. The degradation pathways and by-products from these processes are critical for understanding how such compounds can be effectively removed from the environment, minimizing ecological impact (Qutob et al., 2022).

DNA Interaction and Drug Design

The compound's structural components, particularly the piperazinyl sulfonyl moiety, might be significant in the context of DNA interactions. Analogs of Hoechst 33258, a molecule known for its strong binding to the minor groove of DNA, share functional groups with our compound, suggesting potential applications in drug design. These interactions can inform the development of novel therapeutics, leveraging the specificity of DNA-binding molecules for targeted treatments. Understanding these mechanisms provides insights into rational drug design, especially for cancer therapy and genetic diseases (Issar & Kakkar, 2013).

Pharmacokinetic Modulation

The molecular structure indicative of our compound suggests potential roles in modulating drug metabolism, particularly affecting cytochrome P450 (CYP) isoforms. The selective inhibition or activation of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially reducing adverse effects or increasing therapeutic efficacy. Research into chemical inhibitors of CYP isoforms sheds light on the importance of such molecular interactions in drug development and personalized medicine (Khojasteh et al., 2011).

Neuropharmacology and Behavioral Sciences

Compounds featuring a methylpiperazinyl sulfonyl component may have implications in neuropharmacology, particularly in studying neurotransmitter systems and their receptors. For example, the behavioral pharmacology of selective serotonin receptor antagonists reveals the potential of structurally related compounds to modulate neurotransmitter activity, offering therapeutic benefits for anxiety, depression, and other psychiatric disorders. This research path could provide a foundation for developing new treatments that harness these mechanisms (Hudzik et al., 2003).

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S/c1-15-13-17(5-8-19(15)21)28-14-20(25)22-16-3-6-18(7-4-16)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQSRWFPJYQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

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